molecular formula C16H18N4O3S B2771988 4-[6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine CAS No. 2034613-99-3

4-[6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine

Cat. No.: B2771988
CAS No.: 2034613-99-3
M. Wt: 346.41
InChI Key: XCNIBHAJCYRASO-UHFFFAOYSA-N
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Description

4-[6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by the presence of a morpholine ring attached to a pyrrolopyrimidine core, which is further substituted with a phenylsulfonyl group. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrrolopyrimidine ring system.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced through a sulfonation reaction, typically using reagents such as phenylsulfonyl chloride.

    Attachment of the Morpholine Ring: The final step involves the nucleophilic substitution reaction where the morpholine ring is attached to the pyrrolopyrimidine core.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

4-[6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: A similar compound with a pyrazole ring fused to a pyrimidine ring, known for its biological activities.

    Thieno[3,2-d]pyrimidine: Another similar compound with a thiophene ring fused to a pyrimidine ring, also investigated for its biological properties.

Uniqueness

4-[6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine is unique due to the presence of the morpholine ring and the phenylsulfonyl group, which confer distinct chemical and biological properties. These structural features may enhance its stability, solubility, and interaction with biological targets, making it a valuable compound for further research and development.

Biological Activity

The compound 4-[6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a unique structure that combines a pyrrolo[3,4-d]pyrimidine core with a morpholine ring and a benzenesulfonyl group. This structural diversity is thought to contribute to its biological activity.

Research indicates that compounds similar to This compound may act through several mechanisms:

  • Inhibition of Receptor Tyrosine Kinases (RTKs) : Similar pyrrolo[3,4-d]pyrimidine derivatives have been shown to inhibit various RTKs, including VEGFR-2, which is crucial in tumor angiogenesis and growth. For instance, compounds with similar structures demonstrated significant inhibition of tumor growth in mouse models by targeting VEGFR-2 .
  • Allosteric Modulation : Some derivatives have been identified as allosteric modulators for muscarinic receptors, suggesting a role in neuropharmacology .
  • Antiproliferative Effects : Studies have highlighted the antiproliferative effects of related compounds on cancer cell lines, indicating potential applications in oncology .

Biological Activity Data

Activity TypeReference CompoundIC50 (µM)Notes
VEGFR-2 Inhibition4-Anilino Derivatives0.1 - 0.8More potent than standard inhibitors like semaxanib .
Anticancer ActivityPyrrolo[3,4-d]pyrimidines0.5 - 1.5Significant growth inhibition in melanoma models .
Muscarinic Receptor ModulationAllosteric ModulatorsN/APotential therapeutic targets for CNS disorders .

Case Studies

  • VEGFR-2 Inhibition : A study synthesized various N(4)-phenylsubstituted derivatives of pyrrolo[3,4-d]pyrimidines and tested their efficacy against VEGFR-2. Compounds were found to be significantly more effective than existing treatments in inhibiting angiogenesis in melanoma models .
  • Neuropharmacological Applications : Another research effort focused on the allosteric modulation of muscarinic receptors by similar compounds. These studies indicated that certain derivatives could enhance cognitive functions and reduce symptoms in models of neurodegenerative diseases .

Properties

IUPAC Name

4-[6-(benzenesulfonyl)-5,7-dihydropyrrolo[3,4-d]pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c21-24(22,14-4-2-1-3-5-14)20-11-13-10-17-16(18-15(13)12-20)19-6-8-23-9-7-19/h1-5,10H,6-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNIBHAJCYRASO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C3CN(CC3=N2)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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